molecular formula C33H52O4 B2928813 Spirost-5-en-3-yl hexanoate CAS No. 1260369-44-5

Spirost-5-en-3-yl hexanoate

Cat. No.: B2928813
CAS No.: 1260369-44-5
M. Wt: 512.775
InChI Key: VMOZFSWFUBLCNN-UHFFFAOYSA-N
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Description

Spirost-5-en-3-yl hexanoate is a chemical compound known for its unique structure and diverse applications in scientific research. It is a derivative of spirostenol and is widely used in various fields due to its favorable properties. This compound has gained attention for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spirost-5-en-3-yl hexanoate typically involves the esterification of spirost-5-en-3-ol with hexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: Spirost-5-en-3-yl hexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the hexanoate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of spirost-5-en-3-one or spirost-5-en-3-carboxylic acid.

    Reduction: Formation of spirost-5-en-3-ol.

    Substitution: Formation of spirost-5-en-3-yl derivatives with various functional groups.

Scientific Research Applications

Spirost-5-en-3-yl hexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s disease.

    Medicine: Research has shown that it can protect neuronal cells against beta-amyloid toxicity, making it a potential candidate for therapeutic applications.

    Industry: It is used in the development of pharmaceuticals and other chemical products due to its unique chemical properties.

Comparison with Similar Compounds

    Diosgenin: A steroidal sapogenin with similar neuroprotective properties.

    Caprospinol: Another derivative of spirostenol with comparable effects on beta-amyloid toxicity.

Uniqueness: Spirost-5-en-3-yl hexanoate stands out due to its specific binding affinity to beta-amyloid peptides and its ability to protect mitochondrial function. This makes it a promising candidate for further research and potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl) hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOZFSWFUBLCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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